新抗霉素

描述

Neoantimycin is an antibiotic originally isolated from S. orinoci that has slight antifungal activity . It is structurally similar to antimycin . The biosynthetic pathway of neoantimycin has been determined and active analogs discovered .

Synthesis Analysis

The synthesis of neoantimycin involves the use of chiral-pool building blocks . The stereochemistry of isoneoantimycin, a related compound, is presumed to be the same as that of neoantimycin . The synthesis of the target molecule with a specific configuration has been achieved .

Molecular Structure Analysis

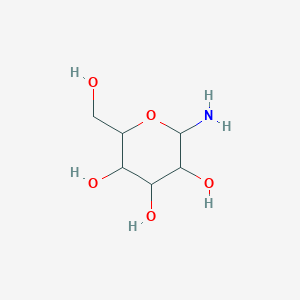

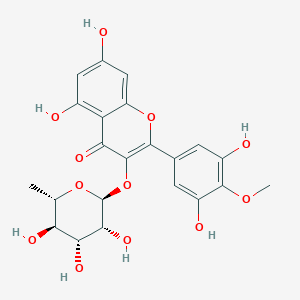

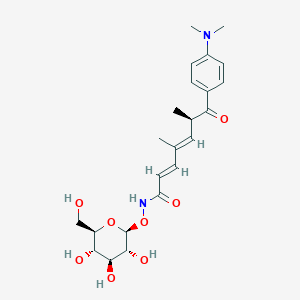

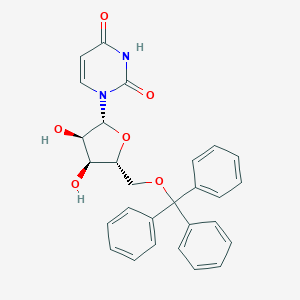

The neoantimycin structural skeleton is built on a 15-membered tetralactone ring containing one methyl, one hydroxy, one benzyl, and three alkyl moieties, as well as an amide linkage to a conserved 3-formamidosalicylic acid moiety .

Chemical Reactions Analysis

Neoantimycin biosynthesis is directed by the hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase .

Physical And Chemical Properties Analysis

Neoantimycin is a solid with solubility in DMF, DMSO, Ethanol, and Methanol . Its molecular formula is C36H46N2O12 and it has a formula weight of 698.8 .

科学研究应用

Anticancer Activity

Neoantimycins are a group of 15-membered ring depsipeptides isolated from Streptomycetes with a broad-spectrum of anticancer activities . They have shown potential in the treatment of various types of cancer, including human breast adenocarcinoma, glioblastoma, and lung cancer .

Antifungal Activity

Neoantimycins have demonstrated significant antifungal activity . This makes them a potential candidate for the development of new antifungal drugs.

Anti-Inflammatory Activity

Neoantimycins have been found to exhibit anti-inflammatory properties . This suggests that they could be used in the treatment of inflammatory diseases.

Insecticidal Activity

Neoantimycins have shown insecticidal activities . This indicates their potential use in pest control.

Biosynthetic Studies

The biosynthesis of Neoantimycins is directed by the hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase . Understanding this process can provide insights into the production of other similar compounds.

Structure-Activity Studies

The total synthesis and stereochemical assignment of isoneoantimycin, a derivative of Neoantimycin, have been explored . These studies can help in understanding the structure-activity relationship of Neoantimycins and their derivatives.

Precursor Supply Reconstruction

The precursor supply in the Neoantimycin biosynthetic pathway has been reconstructed to target the accumulation of selective anticancer depsipeptides . This can lead to the production improvement of medicinally interesting natural products.

Marine-Derived Microorganisms

Neoantimycins are derived from marine microorganisms, specifically Streptomyces antibioticus . Studying these organisms can lead to the discovery of new structural classes of bioactive natural substances.

作用机制

Target of Action

Neoantimycin, a member of the antimycin family, is known to be an effective regulator of the oncogenic proteins GRP78/BiP and K-Ras . These proteins play crucial roles in cell growth and proliferation, making them primary targets of Neoantimycin.

Mode of Action

Neoantimycin interacts with its targets (GRP78/BiP and K-Ras) by binding to them, which disrupts their normal function . This disruption can lead to changes in the cell’s growth and proliferation processes, potentially leading to cell death in cancerous cells .

Biochemical Pathways

Neoantimycin biosynthesis is directed by the hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase . The molecular skeleton of Neoantimycin is built on a 15-membered tetralactone ring containing one methyl, one hydroxy, one benzyl, and three alkyl moieties, as well as an amide linkage to a conserved 3-formamidosalicylic acid moiety . This complex structure allows Neoantimycin to interact with its targets and exert its effects.

Result of Action

Neoantimycin has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells . It exerts excellent growth-inhibitory activity against certain cancer cells in a concentration-dependent manner . Neoantimycin induces cell cycle arrest, increases the production of reactive oxygen species (ROS), induces DNA damage, nuclear condensation, and cell apoptosis . It also leads to the loss of the mitochondrial membrane potential (MMP), up-regulates pro-apoptotic protein Bax and down-regulates anti-apoptotic proteins Bcl-2, Mcl-1, and Bcl-x L, resulting in cytochrome c release from mitochondria and sequential activation of caspase-9 and -3, as well as the cleavage of poly (ADP-ribose) polymerase .

Action Environment

The action of Neoantimycin can be influenced by various environmental factors. For instance, the presence of other microbial communities can affect the production and effectiveness of Neoantimycin . Additionally, the physical and chemical properties of the environment, such as pH, temperature, and nutrient availability, can also impact the stability and efficacy of Neoantimycin

未来方向

属性

IUPAC Name |

N-(15-benzyl-10-butan-2-yl-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJATTFJYJZEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neoantimycin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Neoantimycins interesting in the context of cancer research?

A1: Neoantimycins are a class of naturally occurring depsipeptides that exhibit promising anticancer potential. Unlike traditional antimycin-type compounds known for their general toxicity, certain neoantimycins, like unantimycin B-E, have shown remarkable selectivity towards cancer cells, particularly against lung cancer, colorectal cancer, and melanoma, with minimal toxicity observed in noncancerous cells. [] This selectivity makes them attractive candidates for further development as potential anticancer agents.

Q2: What is the primary mechanism of action for Neoantimycin's anticancer activity?

A2: While the exact mechanism is still under investigation, studies indicate that neoantimycin F (NAT-F) induces apoptosis (programmed cell death) in non-small cell lung cancer cells through a mitochondria-mediated pathway. [] NAT-F disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c, a key protein in initiating apoptosis. This process is accompanied by an increase in reactive oxygen species (ROS) production, DNA damage, and changes in the expression of pro-apoptotic and anti-apoptotic proteins.

Q3: How does Neoantimycin interact with the oncogenic protein K-Ras?

A3: Neoantimycins, along with their biosynthetically related compounds like antimycins and respirantin, feature a unique N-formyl amino-salicylamide pharmacophore that directly inhibits the activity of oncogenic K-Ras. [] This inhibition is significant because mutant K-Ras proteins are frequently implicated in the development and progression of various cancers.

Q4: Are there any other protein targets that neoantimycins interact with?

A4: Yes, Neoantimycins have been identified as inhibitors of GRP78/BiP, a molecular chaperone often overexpressed in cancer cells. [, , ] Prunustatin A, a structurally related compound to neoantimycin, has been shown to downregulate GRP78 expression. []

Q5: What is the typical structure of Neoantimycin?

A5: Neoantimycins generally consist of a 15-membered tetralactone ring, containing various alkyl and aromatic substituents. [, ] A key structural feature is the presence of a 3-formamidosalicylic acid moiety linked to the lactone ring through an amide bond. []

Q6: How does the structure of Neoantimycin relate to its biological activity?

A6: Structure-activity relationship (SAR) studies have revealed key structural elements that influence neoantimycins' potency and selectivity. The presence of a C1-hydroxyl group, a C9-isobutyl group, and the N-formyl group in the 3-formamidosalicylic acid moiety have been shown to significantly enhance antiproliferative activity. [] Additionally, the stereochemistry at specific carbon atoms, such as C-2, can impact the compound's activity, as demonstrated by the isolation of neoantimycin epimers with varying cytotoxicity. []

Q7: Have any new Neoantimycin analogues been discovered?

A7: Yes, recent research has led to the discovery of several new neoantimycin analogues. Unantimycins B-E, isolated from Streptomyces conglobatus, feature a 3-hydroxybenzoate (3-HBA) moiety instead of the typical 3-formamidosalicylate. [] These compounds exhibit promising selectivity toward cancer cells. Other novel analogues include zhaoshumycins A and B, which are unique dimers of neoantimycin monomers linked to a benzene ring. []

Q8: How is the biosynthesis of Neoantimycin studied?

A8: Neoantimycin biosynthesis is investigated using a combination of genetic manipulation, heterologous expression, and isotopic labeling studies. [, , ] Researchers have identified the neoantimycin biosynthetic gene cluster (BGC) in Streptomyces conglobatus and expressed it in other Streptomyces hosts to study its function. [] Isotopic labeling experiments using precursors like methionine and propionate have provided insights into the assembly of the neoantimycin molecule. []

Q9: Can the production of specific neoantimycins be enhanced?

A9: Yes, researchers have successfully enhanced the production of desired neoantimycin analogues by manipulating the precursor supply in the biosynthetic pathway. [] For instance, knocking out genes involved in 3-formamidosalicylate biosynthesis and supplementing the fermentation with 3-hydroxybenzoate significantly increased the yield of unantimycin B. []

Q10: Are there any computational studies on Neoantimycin?

A10: Yes, computational approaches are being explored for neoantimycin synthesis and drug discovery. One study employed a computation-assisted disconnection approach to guide the synthesis of these complex 15-membered macrocyclic depsipeptides. [] This highlights the growing role of computational chemistry in understanding and manipulating neoantimycin structures for potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)